3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride
Overview
Description
3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with chloromethyl chloride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process is optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where the chlorine atom can be replaced by other groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be performed using nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different applications in research and industry.
Scientific Research Applications
3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and processes.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.
Comparison with Similar Compounds
3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4,5-Dimethyl-1,2,4-triazole: Lacks the chloromethyl group.
3-(Chloromethyl)pyridine: Different heterocyclic structure.
4,5-Dimethyl-4H-1,2,4-triazole hydrobromide: Similar structure but with a bromide instead of chloride.
These compounds have different properties and applications, making this compound unique in its reactivity and utility.
Properties
IUPAC Name |
3-(chloromethyl)-4,5-dimethyl-1,2,4-triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-4-7-8-5(3-6)9(4)2;/h3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNZWBHDNQJQDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034197-53-9 | |
Record name | 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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